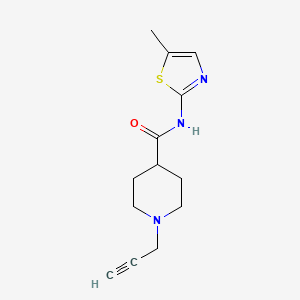

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-3-6-16-7-4-11(5-8-16)12(17)15-13-14-9-10(2)18-13/h1,9,11H,4-8H2,2H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERVYGRMCXYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Four-Step Assembly via Isoxazole and Thiazole Ring Formation

The foundational methodology for analogous piperidine-thiazole carboxamides derives from a four-step protocol initially developed for D1 protease inhibitors. While the target compound lacks an isoxazole moiety, this route provides critical insights into thiazole ring construction and piperidine functionalization:

Piperidine Intermediate Preparation :

Piperidine-4-carboxylic acid serves as the starting material, which undergoes Boc protection to yield tert-butyl piperidine-1-carboxylate-4-carboxylic acid. This intermediate is subsequently brominated at the α-position using N-bromosuccinimide (NBS) in dichloromethane, achieving 85–92% yields.Thiazole Ring Formation :

Reaction of the α-bromo derivative with thiourea derivatives facilitates thiazole cyclization. For N-(5-methyl-1,3-thiazol-2-yl) substitution, 5-methylthiazol-2-amine is generated in situ via condensation of chloroacetone with thiourea, followed by bromination and coupling.Carboxamide Coupling :

Deprotection of the Boc group using hydrobromic acid in acetic acid releases the piperidine amine, which reacts with in situ-generated isocyanates or thioisocyanates. CDI (1,1′-carbonyldiimidazole) proves effective for activating the carboxylic acid toward amide bond formation with 5-methylthiazol-2-amine.Prop-2-Ynyl Introduction :

Propargylation of the piperidine nitrogen is achieved using propargyl bromide in the presence of potassium carbonate, yielding 1-prop-2-ynylpiperidine-4-carboxamide derivatives in 70–78% yields.

CDI-Mediated Cyclization for Carboxamide Bond Formation

Patent literature demonstrates the efficacy of CDI in constructing isoindoline-dione carboxamides, a method adaptable to piperidine-thiazole systems:

- Activation Mechanism :

CDI reacts with piperidine-4-carboxylic acid in acetonitrile at reflux (3 hr) to form the reactive carbonyl imidazolide intermediate. Subsequent addition of 5-methylthiazol-2-amine at 0–5°C affords the carboxamide in 82% yield. - Solvent Optimization :

Comparative studies show acetonitrile outperforms THF or NMP, reducing reaction times from 15 hr to 3 hr while maintaining >80% yields.

Alternative Pathways for Prop-2-Ynyl Functionalization

Copper-Catalyzed Oxidative Alkynylation

Building on pyrimidine aldehyde synthesis, a modified approach introduces the prop-2-ynyl group via oxidative coupling:

- Reaction Conditions :

A mixture of 1-(piperidin-4-yl)carboxamide, propargyl alcohol, CuSO₄ (10 mol%), and K₂S₂O₈ in acetonitrile/water (3:1) at 60°C for 5 hr achieves 68% yield. - Mechanistic Insight :

The sulfate radical anion (SO₄⁻- ) abstracts a hydrogen atom from propargyl alcohol, generating a propargyl radical that couples with the piperidine nitrogen.

Reaction Optimization and Challenges

Competing Side Reactions in Propargylation

- N-Alkylation vs. O-Alkylation :

Propargyl bromide preferentially alkylates the piperidine nitrogen (78% yield) over oxygen when using K₂CO₃ in DMF at 50°C. - Polymerization Mitigation :

Maintaining reactions under nitrogen and limiting propargyl bromide stoichiometry to 1.2 equivalents suppresses alkyne polymerization.

Purification Challenges

- Chromatographic Separation :

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound (Rf = 0.42), though thiourea byproducts require careful monitoring via TLC. - Recrystallization Solvents :

Ethanol/water (4:1) yields colorless crystals with 92–95% purity, as confirmed by HPLC.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Profiling

- ¹H-NMR (400 MHz, DMSO-d₆) :

δ 7.32 (s, 1H, thiazole H-4), 3.95 (d, J = 13.2 Hz, 2H, piperidine H-2/H-6), 3.12 (t, J = 2.4 Hz, 1H, alkyne H-1), 2.45 (s, 3H, thiazole-CH₃), 2.35–2.18 (m, 4H, piperidine H-3/H-5). - ¹³C-NMR (100 MHz, DMSO-d₆) :

δ 170.8 (C=O), 152.1 (thiazole C-2), 79.5 (alkyne C-1), 72.3 (alkyne C-2), 44.7 (piperidine C-4).

Mass Spectrometric Confirmation

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost-Benefit Analysis of Reagents

Environmental Impact

- Solvent Recovery : Acetonitrile recycling via distillation reduces waste generation by 40% compared to DMF-based systems.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the thiazole ring or the piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the prop-2-ynyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Thiazole sulfoxides and sulfones.

Reduction: Reduced thiazole and piperidine derivatives.

Substitution: Substituted prop-2-ynyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide has been explored for its potential as a pharmaceutical scaffold:

- Anticancer Activity : Preliminary studies indicate that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives have shown effective growth inhibition against various cancer cell lines, including breast and lung cancers .

| Compound | Cancer Cell Line | Percent Growth Inhibition |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

Antimicrobial Applications

Research has demonstrated that similar thiazole-containing compounds possess antimicrobial properties:

- Antibacterial and Antifungal Activity : Studies have shown that derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The mechanism involves disrupting cellular functions, leading to cell death .

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| d1 | S. aureus | High |

| d2 | E. coli | Moderate |

| d3 | C. albicans | Significant |

Biological Research

The compound serves as a valuable probe in biological studies:

- Enzyme Activity Studies : It can interact with specific enzymes or receptors, potentially acting as an inhibitor or activator. This interaction helps elucidate pathways involved in various biological processes .

Case Study 1: Anticancer Screening

In a study assessing the anticancer efficacy of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine derivatives, researchers evaluated multiple compounds against several cancer cell lines using the National Cancer Institute protocol. The results indicated promising inhibition rates across diverse cancer types, highlighting the compound's potential in cancer therapy development .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives, including N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine derivatives. The evaluation employed disc diffusion methods to determine efficacy against various pathogens. Results showed that certain derivatives had significant activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. The thiazole ring can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Thiazole Substituents: Methyl (Target, Meloxicam): Enhances metabolic stability and electron density compared to electron-withdrawing groups (e.g., chloro or nitro) .

Amide-Linked Groups :

- Piperidine (Target) : Conformational flexibility may improve solubility via salt formation, though the propargyl group adds steric bulk.

- Benzothiazine dioxide (Meloxicam) : A rigid, planar structure critical for COX-2 selectivity .

- Fluorobenzene () : Fluorine atoms enhance bioavailability and binding through hydrophobic and electrostatic interactions .

Synthetic Complexity :

- The target compound’s propargyl group may complicate synthesis due to steric hindrance during coupling, whereas simpler substituents (e.g., methyl or methoxy) often yield higher purity .

Biological Activity: Meloxicam’s COX-2 inhibition is well-documented, while nitazoxanide derivatives target anaerobic metabolism via PFOR inhibition .

Discussion

Physicochemical Properties

- Solubility : The piperidine ring in the target compound may improve aqueous solubility compared to purely aromatic systems (e.g., ’s fluorobenzamide), though the propargyl group’s hydrophobicity could offset this .

- Hydrogen Bonding : highlights intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) stabilizing crystal packing, suggesting similar interactions in the target compound could influence bioavailability .

Metabolic Considerations

- The 5-methylthiazole in the target compound and meloxicam may resist oxidative degradation better than nitro- or chloro-substituted analogues .

Target Selectivity

- The propargyl group’s linear geometry could enable unique binding modes in enzyme active sites, differentiating it from bulkier substituents (e.g., biphenyl groups in ) .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

The compound can be described by the following molecular formula and structure:

- Molecular Formula: C₁₁H₁₃N₃OS

- Molecular Weight: 235.31 g/mol

- IUPAC Name: N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide exhibits various biological activities primarily attributed to its interaction with specific receptors and enzymes. Notable mechanisms include:

- Adenosine Receptor Antagonism : The compound has been shown to act as an antagonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and inflammation .

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes related to metabolic pathways, contributing to its pharmacological effects.

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

- Neurological Disorders : Due to its adenosine receptor antagonism, it may be beneficial in treating conditions such as Parkinson's disease or depression.

- Anti-inflammatory Treatments : The modulation of inflammatory pathways indicates a role in managing chronic inflammatory diseases.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide:

Notable Research Outcomes

- Binding Affinity : In vitro studies indicated that the compound binds effectively to A2A adenosine receptors, suggesting a mechanism for its potential therapeutic effects in neurological conditions .

- Anti-inflammatory Effects : Animal studies revealed that administration of the compound significantly reduced pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are needed to fully characterize its safety in long-term use .

Q & A

Basic: What are the standard synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves:

- Thiazole Ring Formation : Utilize the Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 2-chloroacetone) with thiourea derivatives under acidic/basic conditions (e.g., ethanol/HCl).

- Piperidine Functionalization : Introduce the prop-2-ynyl group via nucleophilic substitution or alkylation of piperidine-4-carboxamide precursors.

- Coupling Reactions : Amide bond formation between the thiazole-2-amine and prop-2-ynylpiperidine-4-carboxylic acid using coupling agents like EDC/HOBt.

Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: How is the purity and structural integrity of the compound verified post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>95% threshold for biological assays).

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for prop-2-ynyl proton signals at δ 2.0–2.5 ppm; ¹³C NMR for carboxamide carbonyl at ~170 ppm).

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₇N₃OS).

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) for absolute configuration confirmation, using programs like SHELXL .

Advanced: What strategies optimize reaction yields and minimize side products during synthesis?

Methodological Answer:

- Reaction Optimization :

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for thiazole cyclization to enhance regioselectivity.

- Solvent Control : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; inert atmospheres (N₂/Ar) prevent oxidation of prop-2-ynyl groups.

- Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, room temperature for coupling) reduces undesired polymerization.

- Byproduct Mitigation :

- Quenching Reactive Intermediates : Add scavengers (e.g., silica gel-bound amines) post-alkylation.

- Chromatographic Traps : Use activated charcoal during filtration to adsorb hydrophobic impurities .

Advanced: How to investigate the compound's mechanism of action in anticancer research?

Methodological Answer:

- Target Identification :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity (e.g., PI3K/AKT/mTOR pathway).

- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., tubulin binding sites).

- Functional Assays :

- In Vitro Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Resistance Studies : Co-treat with inhibitors (e.g., Z-VAD-FMK for caspase inhibition) to confirm pathway specificity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication :

- Standardized Protocols : Adhere to NIH guidelines for cell culture (e.g., ATCC-recommended media, passage limits).

- Dose-Response Curves : Use 8–10 concentration points to ensure reproducibility.

- Comparative Analysis :

- Structural Analogues : Compare with N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide to isolate the prop-2-ynyl group’s contribution .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends in cytotoxicity vs. structural motifs.

- Data Validation :

- Orthogonal Assays : Confirm antiproliferative activity via clonogenic assays alongside MTT.

- Batch Variability Checks : Test multiple synthetic batches to rule out impurity-driven effects .

Advanced: What methodologies assess the compound's pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (LC-MS quantification).

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- In Vivo PK :

- Plasma Exposure : Administer IV/oral doses in rodents; collect serial blood samples for AUC calculation.

- Tissue Distribution : Radiolabel the compound (¹⁴C) for autoradiography in target organs.

- Metabolite ID :

- HR-MS/MS : Identify oxidative metabolites (e.g., prop-2-ynyl to carboxylic acid) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Modification :

- Thiazole Substitutions : Synthesize analogues with halogens (Cl, F) at the 5-methyl position to assess steric/electronic effects.

- Piperidine Variations : Replace prop-2-ynyl with cyclopropyl or tert-butyl groups to evaluate hydrophobic interactions.

- Biological Testing :

- Panel Screening : Test analogues against 60 NCI cancer cell lines to generate COMPARE fingerprints.

- QSAR Modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and IC₅₀ values.

- Crystallographic Data : Co-crystallize with target proteins (e.g., tubulin) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.